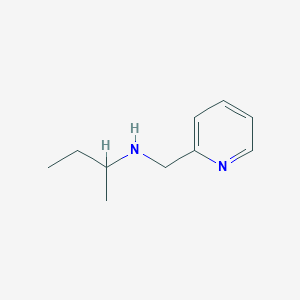

N-(pyridin-2-ylmethyl)butan-2-amine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

N-(pyridin-2-ylmethyl)butan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-3-9(2)12-8-10-6-4-5-7-11-10/h4-7,9,12H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVLQDTDDFBCFDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30406031 | |

| Record name | N-(pyridin-2-ylmethyl)butan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58669-31-1 | |

| Record name | N-(1-Methylpropyl)-2-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58669-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(pyridin-2-ylmethyl)butan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for N Pyridin 2 Ylmethyl Butan 2 Amine

Reductive Amination Protocols for Target Compound Synthesis

Reductive amination stands out as a prominent and widely utilized method for synthesizing secondary and tertiary amines. youtube.com This one-pot reaction typically involves the reaction of a carbonyl compound with a primary or secondary amine in the presence of a reducing agent. youtube.com

Condensation-Reduction Sequence Utilizing Pyridine-2-carbaldehyde and 2-Aminobutane

The reaction proceeds as follows:

Step 1: Imine Formation: Pyridine-2-carbaldehyde reacts with 2-aminobutane under mildly acidic conditions to form the corresponding imine.

Step 2: Reduction: The formed imine is subsequently reduced to yield N-(pyridin-2-ylmethyl)butan-2-amine.

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com

Optimization of Reaction Conditions and Yields in Reductive Amination

The efficiency and yield of the reductive amination can be significantly influenced by the choice of reagents and reaction conditions.

Reducing Agents: While sodium borohydride is a common reducing agent, it can also reduce the starting aldehyde. Sodium cyanoborohydride is often preferred as it is a milder reducing agent that selectively reduces the imine in the presence of the aldehyde. masterorganicchemistry.com Another effective reagent is the 2-picoline-borane complex, which is stable and can be used in various solvents, including methanol (B129727) and water, or even under solvent-free conditions. merckmillipore.comresearchgate.net

Catalysts and Solvents: The reaction is typically catalyzed by a small amount of acid. The choice of solvent can also impact the reaction; for instance, reductive amination can be performed effectively in water using nanomicelles to solubilize the reactants. organic-chemistry.org

Table 1: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Advantages | Disadvantages |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Readily available, inexpensive. | Can also reduce the starting aldehyde. |

| Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces imines over aldehydes. masterorganicchemistry.com | Generates toxic cyanide waste. |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Good alternative to NaBH₃CN, avoids cyanide. masterorganicchemistry.com |

Enantioselective Synthesis Approaches for Chiral this compound

Since 2-aminobutane is chiral, this compound can exist as a pair of enantiomers. Enantioselective synthesis aims to produce a single enantiomer in excess.

Asymmetric Reductive Amination Methodologies

Asymmetric reductive amination is a powerful tool for the synthesis of chiral amines. researchgate.net This can be achieved through the use of chiral catalysts or chiral auxiliaries. Biocatalytic methods using enzymes like reductive aminases (RedAms) also offer a route to chiral primary and secondary amines. nih.govrsc.org These enzymes can catalyze the reductive amination of ketones with high enantioselectivity. nih.gov

Role of Chiral Auxiliaries and Catalysts in Stereoselective Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com In the context of synthesizing chiral this compound, a chiral auxiliary could be attached to either the pyridine-2-carbaldehyde or the 2-aminobutane to direct the stereochemistry of the imine formation and/or reduction. For instance, (R)- or (S)-t-butylsulfinamide can be reacted with pyridine-2-carbaldehyde to form a chiral sulfinylimine, which then reacts with a Grignard reagent to produce a chiral amine with high diastereoselectivity. youtube.com

Chiral catalysts, such as those based on iridium (Ir) or ruthenium (Ru), can also be employed to achieve asymmetric reductive amination. acs.orgkanto.co.jp These catalysts create a chiral environment around the reactants, favoring the formation of one enantiomer over the other.

Table 2: Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Description | Application Example |

|---|---|---|

| Evans' Oxazolidinones | Popularized by David A. Evans, used in a wide range of asymmetric transformations. researchgate.net | Asymmetric aldol (B89426) reactions. researchgate.net |

| Camphorsultam | A classic chiral auxiliary. wikipedia.org | |

| Pseudoephedrine | Can be used as a chiral auxiliary. wikipedia.org | Asymmetric alkylation reactions. wikipedia.org |

Derivatization Routes from Related Pyridyl-Amine Precursors

This compound can also be synthesized through the derivatization of other pyridyl-amine compounds. For example, a primary amine like 2-(aminomethyl)pyridine could be alkylated with a suitable sec-butyl halide. However, this method can be difficult to control and may lead to over-alkylation. masterorganicchemistry.com

Another approach involves the synthesis of di(2-picolyl)amine (DPA), a pyridine (B92270) derivative, which can be synthesized by the nucleophilic attack of 2-aminomethylpyridine on pyridine-2-carbaldehyde, followed by reduction of the resulting imine. polimi.it Modifications to this synthesis could potentially be adapted to produce this compound.

Furthermore, various methods exist for the amination of pyridines, such as the reaction of pyridine N-oxides with amines in the presence of activating agents, which could be explored as alternative synthetic routes. researchgate.netnih.gov

Coordination Chemistry and Metal Complexation of N Pyridin 2 Ylmethyl Butan 2 Amine

General Coordination Behavior as a Chelating Ligand in Transition Metal Systems

N-(pyridin-2-ylmethyl)butan-2-amine functions as a bidentate chelating ligand, coordinating to metal centers through the nitrogen atom of the pyridine (B92270) ring and the nitrogen atom of the secondary amine. This chelation forms a stable five-membered ring with the metal ion, a common feature for ligands of this type. The formation of such mononuclear complexes is a key aspect of its coordination chemistry. inorgchemres.orginorgchemres.org The design of this ligand plays a crucial role in determining the architecture of the resulting metal complexes. inorgchemres.org The coordination of the ligand to the metal center is confirmed through techniques such as FT-IR spectroscopy, which shows characteristic shifts in the N-H and pyridine C-N stretching frequencies upon complexation. inorgchemres.org

Mononuclear Metal Complexes of this compound

The reaction of this compound (L) with various metal halides leads to the formation of mononuclear complexes. These complexes have been synthesized and characterized, revealing specific structural types and coordination geometries.

The interaction of this compound with copper(II) halides results in the exclusive formation of mononuclear dihalo complexes. inorgchemres.org These complexes are synthesized through a straightforward reaction between the ligand and the copper halide in an appropriate solvent like ethanol (B145695). inorgchemres.org

New complexes with the general formula [LCuX₂], where L is this compound and X is either bromine or chlorine, have been successfully synthesized and characterized. inorgchemres.orginorgchemres.org The formation of these mononuclear complexes highlights the controlling influence of the ligand's structure on the complex's architecture. inorgchemres.org The synthesis is typically achieved by adding a solution of the copper halide in ethanol to a solution of the ligand in the same solvent, followed by stirring at room temperature. inorgchemres.org The desired complex then precipitates and can be recrystallized. inorgchemres.org

For the complex [LCuCl₂], a turquoise blue solid was obtained with a yield of 63%. inorgchemres.org Characterization using various spectroscopic methods and elemental analysis confirms the coordination of the ligand to the copper(II) center. inorgchemres.orginorgchemres.org

Table 1: Synthesis and Analytical Data for [LCuCl₂]

| Property | Value |

|---|---|

| Formula | C₁₀H₁₆N₂CuCl₂ |

| Molecular Weight | 298.7 g/mol |

| Yield | 63% |

| Appearance | Turquoise blue solid |

| Elemental Analysis (Calculated) | |

| C | 40.21% |

| H | 5.57% |

| N | 9.38% |

| Elemental Analysis (Found) | |

| C | 39.23% |

| H | 5.21% |

| N | 8.95% |

Data sourced from Inorganic Chemistry Research. inorgchemres.org

In a similar fashion to the copper complexes, a zinc(II) analogue, [LZnCl₂], has also been synthesized and characterized. inorgchemres.orginorgchemres.org The synthesis involves the reaction of the this compound ligand with a zinc(II) halide. inorgchemres.org The characterization of this complex confirms the coordination of the ligand to the zinc(II) center. inorgchemres.orginorgchemres.org Studies on related water-soluble zinc(II) complexes with (E)-N-(pyridin-2-ylmethylene)arylamines have shown the formation of mononuclear structures with a tetra-coordinate zinc center. nih.gov

Detailed characterization of the [LCuX₂] complexes using FT-IR, UV-Vis spectroscopy, thermogravimetric analysis (TGA), and density functional theory (DFT) calculations has revealed a distorted square planar geometry for these complexes. inorgchemres.orginorgchemres.org In this geometry, the copper(II) center is coordinated to the two nitrogen atoms of the chelating ligand and two halide ions. The potential for solvent molecules to interact with the vacant axial sites of the copper center has also been noted. inorgchemres.orginorgchemres.org The coordination environment in copper(II) complexes can be flexible, with five-coordinated species existing in equilibrium between square pyramidal and trigonal bipyramidal geometries. nih.gov

While specific studies on the palladium(II) and ruthenium(II) complexes of this compound are not detailed in the provided context, research on related pyridylmethylamine and pyridylamine ligands offers valuable insights.

Palladium(II) Complexes: Pyridylmethylamines are versatile ligands for palladium in various catalytic transformations. nih.gov Studies on Pd(II) complexes with N,N-bidentate aminomethylpyridine derivatives have shown that they adopt distorted square planar geometries. researchgate.net The synthesis of these complexes can be achieved through methods like transmetalation from corresponding silver complexes. beilstein-journals.org The electronic properties of the pyridine ligand, influenced by substituents, can significantly affect the physicochemical properties of the resulting palladium(II) complexes. nih.gov

Ruthenium(II) Complexes: Ruthenium(II) complexes with pyridylamine ligands have been synthesized and characterized. For instance, complexes with tris(2-pyridylmethyl)amine (B178826) (TPA) have been studied, where TPA acts as a tetradentate ligand. nih.gov The synthesis of ruthenium(II) tris-chelate complexes with ligands like 2,2'-bipyridine (B1663995) and 2,2'-bipyrimidine (B1330215) is also well-established. osti.gov These complexes often exhibit interesting photophysical and photochemical properties. nih.govosti.gov The charge of the complex and the lipophilicity of the ligands are crucial factors determining the properties of these ruthenium compounds. nih.gov

Palladium(II) and Ruthenium(II) Complexation Studies with Related Ligands

Synthesis and Structural Aspects of Pyridylimine Palladium(II) Complexes

The synthesis of palladium(II) complexes with ligands similar to this compound has been a subject of interest due to the potential applications of such compounds. While direct studies on pyridylimine palladium(II) complexes of this compound are not extensively detailed in the provided results, related research on palladium(II) complexes with other pyridine-containing ligands provides valuable insights. For instance, the design of palladium(II) compounds with chelating ligands is a strategy to overcome the high lability of palladium(II) ions, thereby creating thermodynamically stable and kinetically inert complexes. cu.edu.eg The coordination typically occurs through the pyridine nitrogen and the secondary amine group. nih.gov

In related systems, palladium(II) complexes have been synthesized by reacting the ligand with a palladium(II) salt, often resulting in square planar geometries around the metal center. nih.gov The structural characterization of these complexes is commonly performed using techniques such as FT-IR and NMR spectroscopy, which confirm the coordination of the ligand to the metal. nih.gov For example, in a study of palladium(II) complexes with 1H-benzimidazol-2-ylmethyl-N-(4-bromo-phenyl)-amine, coordination through the pyridine-type nitrogen and the secondary amino group was confirmed. nih.gov In some cases, pseudo-dimeric structures have been observed, although the metal-metal distances may be too large to be considered a true bond. researchgate.net

Ruthenium(II) p-Cymene (B1678584) Complexes Incorporating Pyridylamine Scaffolds

Ruthenium(II) p-cymene complexes incorporating pyridylamine scaffolds have garnered significant attention, particularly for their potential applications. These complexes often exhibit a characteristic "piano-stool" geometry, where the p-cymene ring forms the "seat" and the bidentate pyridylamine ligand and a halide ion occupy the "legs". researchgate.netrsc.org The synthesis of these complexes typically involves the reaction of the appropriate pyridylamine ligand with the dimeric precursor [Ru(η6-p-cymene)(μ-Cl)Cl]2. nih.govmdpi.com

The structural characterization of these ruthenium complexes is well-established through single-crystal X-ray diffraction, which confirms the pseudo-octahedral coordination environment around the ruthenium(II) center. researchgate.netrsc.org Spectroscopic methods like NMR and ESI-MS are also crucial for confirming the identity and purity of these compounds. rsc.orgmdpi.com The electronic properties of these complexes can be tuned by modifying the substituents on the pyridylamine ligand, which in turn can influence their reactivity and potential applications. researchgate.net

Explorations with Other Transition Metal Centers (e.g., Nickel(II), Manganese(II))

The coordination chemistry of pyridin-2-one with nickel(II) and manganese(II) has been explored, revealing a variety of structural motifs. Reactions of NiCl2·6H2O with pyridin-2-one have yielded mononuclear, dinuclear, and ionic complexes. mdpi.comnih.gov In these complexes, the pyridin-2-one ligand can coordinate in a monodentate fashion through the carbonyl oxygen or act as a bridging ligand. mdpi.comnih.gov For instance, a dinuclear nickel(II) complex features three bridging pyridin-2-one molecules spanning two metal centers. mdpi.comnih.gov Another dinuclear nickel complex exhibits a planar Ni2(μ-Cl)2 framework. mdpi.comnih.gov

A single manganese(II) compound, [MnCl2(Hhp)4] (where Hhp is pyridin-2-one), was found to be isostructural with the corresponding mononuclear nickel(II) complex. mdpi.comnih.gov The synthesis of these nickel and manganese complexes highlights the structural diversity that can be achieved with pyridine-based ligands. mdpi.comnih.gov Furthermore, nickel(II) and copper(II) complexes with pyridine-containing macrocycles bearing a pendant aminopropyl arm have been synthesized, demonstrating the versatility of these types of ligands in forming five-coordinate and square-planar geometries. rsc.org

Investigations into Dinuclear and Polynuclear Metal Complex Architectures

The ability of pyridylamine ligands to bridge multiple metal centers has led to the formation of dinuclear and polynuclear complexes. For example, dinuclear nickel(II) complexes with bridging chloride or pyridin-2-one ligands have been structurally characterized. mdpi.comnih.gov In one such complex, [Ni2Cl4(Hhp)5]·2MeCN, three pyridin-2-one molecules bridge two nickel(II) ions. mdpi.com Another example is a chlorido-bridged nickel dimer with a planar Ni2(μ-Cl)2 core. mdpi.comnih.gov

The controlled synthesis of polynuclear complexes has also been demonstrated. For instance, the reaction of a mixed N3S(thiolate) ligand with iron(II) has yielded both dinuclear and pentanuclear complexes. nih.gov By carefully controlling the ligand-to-metal ratio, it was possible to selectively synthesize either a dinuclear complex with a face-sharing bioctahedral structure or a pentanuclear complex with a novel dimer-of-dimers arrangement. nih.gov These studies underscore the potential of tailored ligand design and reaction conditions to control the nuclearity of the resulting metal complexes.

Supramolecular Interactions and Crystal Packing in Metal Complexes

Analysis of Hydrogen Bonding Networks

Hydrogen bonding is a prevalent intermolecular force in the crystal structures of metal complexes containing pyridylamine ligands. In the solid state, N-H···N hydrogen bonds are commonly observed, leading to the formation of dimers or extended one-dimensional chains. nih.govnih.govresearchgate.net For example, in the crystal structure of N-(pyridin-2-ylmethyl)pyridin-2-amine, intermolecular N-H···N interactions result in the formation of dimers. researchgate.net Similarly, in a palladium(II) complex with a benzimidazole-based ligand, intermolecular H-bonds create an infinite chain structure. nih.gov

The presence of water molecules, either coordinated or as solvent of crystallization, can lead to more complex hydrogen-bonding networks. Hydrogen bonds between coordinated and non-coordinated water molecules are generally stronger than those between non-coordinated water molecules alone. nih.gov These interactions contribute significantly to the stabilization of the crystal lattice.

Contributions of Other Intermolecular Forces to Crystal Lattice Formation

In some cases, non-conventional hydrogen bonds, such as N-H···Cipso interactions, have been identified. nsf.gov These weaker interactions, in conjunction with London dispersion forces, can play a significant role in determining the conformation and stability of the complex in the solid state. nsf.gov The interplay of these various intermolecular forces ultimately dictates the final three-dimensional architecture of the crystal lattice.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations on the Ligand and its Metal Complexes

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules like N-(pyridin-2-ylmethyl)butan-2-amine and its coordination compounds. dntb.gov.uanih.gov

The first step in a computational study is typically geometry optimization, where the molecule's lowest energy conformation is determined. For this compound, this involves finding the most stable arrangement of the pyridine (B92270) ring relative to the flexible butan-2-amine side chain. DFT methods, such as B3LYP with a suitable basis set like 6-31G**, are commonly employed for this purpose. nih.gov The optimization process yields key structural parameters like bond lengths, bond angles, and dihedral angles.

| Parameter | Predicted Value |

| C-N (pyridine) Bond Length | ~1.34 Å |

| C-N (amine) Bond Length | ~1.47 Å |

| C-C (aliphatic) Bond Length | ~1.54 Å |

| Pyridine C-N-C Bond Angle | ~117° |

| Amine C-N-C Bond Angle | ~112° |

Note: The values in this table are illustrative and represent typical bond lengths and angles that would be expected from DFT calculations on a molecule with this structure. Actual values would be dependent on the specific level of theory and basis set used in the calculation.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to investigate the excited states of molecules. This is particularly useful for understanding the electronic absorption spectra (UV-Vis) of this compound and its metal complexes. By calculating the energies of electronic transitions, TD-DFT can predict the wavelengths of maximum absorption (λmax). These theoretical predictions can then be correlated with experimental spectra to validate the computational model and gain a deeper understanding of the electronic transitions involved. researchgate.net

For metal complexes of this compound, TD-DFT can help elucidate the nature of charge-transfer bands, which are often crucial for applications in catalysis and materials science.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in a molecule's chemical reactivity. ossila.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govossila.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the nitrogen atoms, while the LUMO would be distributed over the pyridine ring. The HOMO-LUMO gap can be used to predict the molecule's behavior in chemical reactions and its ability to form stable complexes with metal ions.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated:

Ionization Potential (I): I ≈ -E(HOMO)

Electron Affinity (A): A ≈ -E(LUMO)

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

| Parameter | Illustrative Value (eV) |

| E(HOMO) | -6.5 |

| E(LUMO) | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.2 |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.65 |

Note: These values are for illustrative purposes and represent a hypothetical scenario for this compound based on typical values for similar organic molecules.

Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green represents areas of neutral potential.

For this compound, the MEP surface would be expected to show a region of high negative potential around the nitrogen atom of the pyridine ring and the secondary amine nitrogen, confirming their role as the primary sites for metal coordination. nih.govnih.gov The hydrogen atoms of the amine group and the aromatic ring would exhibit positive potential. This analysis is crucial for understanding the non-covalent interactions the molecule can engage in, such as hydrogen bonding.

Topological Analysis of Electron Density (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions in the crystalline state. rsc.org By partitioning the crystal electron density into molecular fragments, the Hirshfeld surface is generated, which encloses the molecule. The surface can be mapped with various properties to highlight different types of intermolecular contacts.

Functional Applications of N Pyridin 2 Ylmethyl Butan 2 Amine Metal Complexes in Research

Chromotropic Phenomena and Design of Responsive Materials

Metal complexes of N-(pyridin-2-ylmethyl)butan-2-amine, especially with copper(II), exhibit a remarkable array of chromotropic behaviors, where the color of the complex changes in response to external stimuli. rsc.org This has led to their exploration as sensitive molecular probes and components for smart materials. The multifaceted chromotropism observed in these compounds stems from the dynamic interplay between the metal center, the ligand, and the surrounding environment. rsc.org

A notable example is the dibromo[this compound-κ²N,N']copper(II) complex, [CuLBr₂], which has been a focal point of such studies. rsc.orgnih.gov Its synthesis from the ligand and a copper(II) halide salt results in a complex with a distorted square planar geometry. rsc.orgnih.gov This structural feature is key to its responsive properties.

Solvatochromism is the phenomenon where the color of a solution changes with the polarity of the solvent. The copper(II) complex [CuLBr₂], where L is this compound, demonstrates pronounced solvatochromic effects. rsc.orgnih.gov The color of the complex in solution shifts from green to blue-green depending on the solvent's nature. rsc.orgnih.gov

This color change is attributed to the interaction of solvent molecules with the vacant axial positions of the copper(II) center. rsc.orgnih.gov In its distorted square planar geometry, the copper ion can accommodate further coordination from solvent molecules. The strength and nature of this axial interaction vary with the donor capability of the solvent, altering the d-orbital energy levels of the copper ion and, consequently, the wavelength of absorbed light. This positive solvatochromism, where higher polarity solvents cause a shift to higher energy (shorter wavelength) absorptions, is linked to structural changes and the solvation of these vacant sites. organic-chemistry.org

| Solvent | Observed Color | Absorption Max (λmax, nm) |

|---|---|---|

| Nitromethane | Green | 750 |

| Acetone | Green | 745 |

| Acetonitrile | Blue-green | 730 |

| Methanol (B129727) | Blue-green | 720 |

| Dimethylformamide (DMF) | Blue | 710 |

| Dimethyl sulfoxide (B87167) (DMSO) | Blue | 700 |

Halochromism refers to the color change of a substance upon a change in pH. The [CuLBr₂] complex also exhibits halochromic properties in aqueous solutions. rsc.orgnih.gov As the pH of the solution increases, a noticeable shift in the d-d transition band to higher energy is observed. nih.gov This spectral change corresponds to a visible color shift.

The mechanism behind this halochromism is the deprotonation of the secondary amine group within the this compound ligand. rsc.orgnih.gov In acidic to neutral conditions, the amine group is protonated. As the solution becomes more alkaline, this proton is removed, which alters the electron-donating ability of the ligand and modifies the ligand field around the copper(II) center, thereby changing its color. nih.govorganic-chemistry.org This pH-dependent behavior makes the complex a potential candidate for use as a pH indicator.

Ionochromism is a color change that occurs in the presence of specific ions. Research has shown that the [CuLBr₂] complex displays selective ionochromic behavior, particularly towards the azide (B81097) anion (N₃⁻). rsc.orgnih.gov When exposed to azide anions, the complex undergoes a distinct color change, which is not observed to the same extent with other pseudo-halide anions. nih.gov

This selectivity suggests that the azide anion coordinates to the copper(II) center, likely displacing a bromide ligand or interacting at an axial site, which causes a significant perturbation of the electronic structure and a corresponding change in the visible absorption spectrum. rsc.orgnih.gov This specific response to the azide ion positions the complex as a potential colorimetric sensor for this particular anion. nih.gov

Thermochromism is the reversible change of color with temperature. In high-boiling-point solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), the [CuLBr₂] complex is thermochromic. rsc.orgnih.gov Upon heating, the solution transitions from green to blue. nih.gov This process is reversible, with the original green color restored upon cooling. rsc.orgnih.gov

The proposed mechanism for this thermochromic behavior involves the substitution of the coordinated halide ligands (bromide or chloride) by solvent molecules at elevated temperatures. rsc.orgnih.gov For instance, in DMSO, heating can lead to the displacement of bromide and the diamine ligand to form species like [Cu(DMSO)n]Br₂. rsc.org This change in the coordination sphere around the copper(II) ion is responsible for the observed color shift. rsc.org The reversibility of this process highlights the dynamic nature of the coordination environment.

For six-coordinate copper(II) complexes, this typically results in an elongation of the axial bonds, leading to a distorted octahedral geometry. In the case of the four-coordinate [CuLBr₂] complex, the geometry is described as distorted square planar, which can be seen as an extreme case of Jahn-Teller distortion. rsc.orgnih.gov This inherent structural flexibility and the presence of labile axial positions are critical to its chromotropic properties. Ligand-solvent interactions, as seen in solvatochromism and thermochromism, directly probe these labile sites, causing the observed color changes. rsc.orgnih.gov The electronic perturbations caused by deprotonation (halochromism) or anion binding (ionochromism) are also amplified by the responsive nature of the Jahn-Teller distorted copper(II) center.

Catalytic Applications in Organic Transformations

While the chromotropic properties of this compound metal complexes have been a primary area of investigation, their application in catalysis is a developing field. Currently, there is a lack of specific research literature detailing the use of these particular complexes in catalyzing organic transformations.

However, the broader class of metal complexes containing pyridyl-amine ligands is well-established in catalysis. For instance, nickel(II) complexes with imino-pyridine ligands have been used as catalysts in the transfer hydrogenation of ketones. Similarly, ruthenium(II) complexes with related tridentate amine ligands have shown excellent activity in the asymmetric transfer hydrogenation of ketones. Given that the this compound ligand provides a bidentate N,N-donor set similar to those in many active catalysts, it is plausible that its metal complexes could exhibit catalytic activity in various organic reactions, such as oxidation, hydrogenation, or polymerization. Future research may therefore explore this potential, expanding the functional scope of these versatile compounds beyond materials science.

Metal-Catalyzed Polymerization Reactions Employing Related Ligands

Ligands that are structurally analogous to this compound have been successfully employed in the synthesis of coordination polymers. These polymers are crystalline materials formed by the self-assembly of metal ions and organic ligands. One such example involves the use of 2,6-bis(pyrazol-3-yl)pyridines, which, like this compound, contain pyridine (B92270) moieties capable of coordinating to metal centers.

In a notable study, two iron(II) coordination polymers were synthesized using a hydroxy-pyrazolyl substituted 2,6-bis(pyrazol-3-yl)pyridine ligand. nih.gov The formation of these polymers was facilitated by a proton-coupled electron transfer (PCET) process, where the hydroxy-pyrazolyl group of the ligand and the iron(II) ion act as the proton and electron sources, respectively. nih.gov This approach highlights the potential for designing functional coordination polymers with specific electronic and magnetic properties. The resulting polymers can exhibit spin crossover (SCO) behavior, a phenomenon where the spin state of the metal ion can be switched by external stimuli such as temperature or light. This property is of great interest for the development of molecular switches and data storage devices.

| Ligand | Metal Ion | Polymer Type | Key Feature | Potential Application |

| 2,6-bis(pyrazol-3-yl)pyridines | Iron(II) | Coordination Polymer | Proton-Coupled Electron Transfer | Molecular Switches, Data Storage |

Transfer Hydrogenation of Organic Substrates using Metal Complexes

Transfer hydrogenation is a powerful and widely used method for the reduction of organic compounds, where a safe and readily available hydrogen donor, such as 2-propanol, is used instead of gaseous hydrogen. Ruthenium complexes bearing ligands similar to this compound have proven to be highly efficient catalysts for this transformation.

For instance, ruthenium(II) complexes containing the (2-aminomethyl)pyridine (ampy) ligand have demonstrated exceptional activity in the transfer hydrogenation of ketones. researchgate.net In the presence of a hydrogen donor like 2-propanol and a base, these catalysts can achieve very high turnover frequencies (TOFs), indicating a rapid and efficient catalytic cycle. researchgate.net The catalytic activity is influenced by the electronic and steric properties of the ligands surrounding the ruthenium center. The pyridine and amine functionalities of the ampy ligand play a crucial role in the catalytic mechanism, which is believed to involve the formation of a ruthenium-hydride intermediate.

| Catalyst System | Substrate | Hydrogen Donor | Key Finding |

| [RuCl2(ampy){RN(CH2PPh2)2}] complexes | Acetophenone | 2-propanol | High catalytic activity with TOF > 300,000 h⁻¹ |

| Silica-anchored cis-[RuCl2(ampy)(ATM)] complex | Acetophenone | 2-propanol | Fast and quantitative conversion, catalyst reusable for a second cycle |

Ruthenium-Catalyzed Transformations of Organic Feedstocks

Beyond transfer hydrogenation, ruthenium complexes with pyridine-containing ligands are versatile catalysts for a variety of other organic transformations. These reactions are often key steps in the synthesis of fine chemicals and pharmaceuticals.

One significant application is the N-methylation of amines using methanol as a sustainable C1 source. researchgate.net A ruthenium complex, [(p-cymene)Ru(2,2'-bpyO)(H2O)], has been identified as an effective catalyst for this reaction, tolerating a range of sensitive functional groups. researchgate.net The bifunctional nature of the ligand, possessing both coordinating and proton-donating/accepting sites, is thought to be crucial for the catalytic activity in this hydrogen autotransfer process. researchgate.net

Another important transformation is the β-selective alkylation of vinylpyridines with aldehydes or ketones. nih.gov A ruthenium-catalyzed deoxygenative coupling mediated by hydrazine (B178648) allows for the formation of new carbon-carbon bonds at the β-position of the vinylpyridine. This method provides a highly efficient and selective route to valuable alkylated pyridine derivatives. nih.gov

| Catalytic Transformation | Catalyst | Substrates | Product |

| N-methylation of amines | [(p-cymene)Ru(2,2'-bpyO)(H2O)] | Amines, Methanol | N-methylated amines |

| β-selective alkylation | [Ru(p-cymene)Cl2]2 with dmpe or dppe | Vinylpyridines, Aldehydes/Ketones | β-alkylated pyridines |

Asymmetric Catalysis for Enantioselective Syntheses of Organic Compounds

The synthesis of single-enantiomer chiral compounds is of paramount importance in the pharmaceutical and agrochemical industries. While direct applications of this compound in asymmetric catalysis are not well-documented, related chiral amine structures are central to the field of organocatalysis.

The asymmetric aza-Michael reaction, which forms a new carbon-nitrogen bond, is a key reaction for the synthesis of nitrogen-containing chiral molecules. beilstein-journals.orgscilit.com Organocatalysts, such as chiral primary amines derived from cinchona alkaloids, have been effectively used to catalyze the cascade aza-Michael-aldol reaction of α,β-unsaturated ketones with 2-(1H-pyrrol-2-yl)-2-oxoacetates. beilstein-journals.org These reactions proceed with high yields and excellent stereocontrol, affording highly functionalized chiral pyrrolizines. beilstein-journals.org The catalytic cycle is proposed to involve the formation of an iminium ion intermediate, which directs the stereochemical outcome of the reaction.

Furthermore, chiral nickel catalysts have been employed for the enantioconvergent synthesis of protected dialkyl carbinamines from racemic starting materials. nih.gov These methods demonstrate the versatility of using metal complexes with chiral ligands to achieve high levels of enantioselectivity in the synthesis of valuable chiral amine building blocks. nih.gov

| Catalytic Reaction | Catalyst Type | Substrates | Product | Stereoselectivity |

| Cascade aza-Michael-aldol | Cinchona-based primary amine | α,β-unsaturated ketones, 2-(1H-pyrrol-2-yl)-2-oxoacetates | Chiral pyrrolizines | ≈92% ee, >20:1 dr |

| Enantioconvergent substitution | Chiral nickel catalyst | Racemic α-phthalimido alkyl chlorides or NHP esters, Alkylzinc reagents | Enantioenriched protected dialkyl carbinamines | High enantioselectivity |

Reactivity and Chemical Transformations of N Pyridin 2 Ylmethyl Butan 2 Amine

Alkylation and Acylation Reactions of the Amine Moiety

The secondary amine group in N-(pyridin-2-ylmethyl)butan-2-amine serves as a nucleophilic center, readily participating in alkylation and acylation reactions. These transformations are fundamental for introducing new functional groups and building more complex molecular architectures.

Alkylation Reactions:

Direct alkylation of secondary amines with alkyl halides can be challenging due to the potential for over-alkylation, leading to the formation of quaternary ammonium (B1175870) salts. The reactivity of the amine is influenced by the steric bulk of its substituents. In the case of this compound, the sec-butyl and pyridin-2-ylmethyl groups present moderate steric hindrance, which can help to mitigate, but not entirely prevent, further alkylation of the resulting tertiary amine. The reaction typically proceeds via an SN2 mechanism where the amine's lone pair of electrons attacks the electrophilic carbon of the alkyl halide.

A general representation of the alkylation reaction is as follows:

Reactants: this compound, Alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide)

Product: Tertiary amine

Conditions: Typically carried out in a suitable solvent, often in the presence of a non-nucleophilic base to neutralize the hydrogen halide byproduct.

Acylation Reactions:

Acylation of this compound with acylating agents such as acyl chlorides or acid anhydrides is a more controlled and efficient process for forming N-substituted amides. wordpress.comchemguide.co.uk The reaction proceeds through a nucleophilic addition-elimination mechanism. chemguide.co.uk The amine attacks the carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate which then collapses, eliminating a leaving group (e.g., chloride). chemguide.co.uk

A noteworthy acylation reaction is the formation of ureas through reaction with isocyanates or via transamination of other ureas. For instance, pyridin-2-yl ureas can be synthesized from N,N-dimethyl-N'-hetaryl ureas with a variety of alkyl and aryl amines. researchgate.net This method is metal- and base-free, with yields ranging from 40% to 96% depending on the amine's nucleophilicity. researchgate.net Another approach involves the reaction of amines with potassium isocyanate in water to produce N-substituted ureas in good yields. researchgate.net

The reaction with benzoyl chloride, a common acylating agent, would yield the corresponding N-benzoyl derivative. doubtnut.comtardigrade.indoubtnut.com The Schotten-Baumann reaction conditions, which involve performing the acylation in the presence of an aqueous base, are often employed for such transformations. researchgate.net

Table 1: Representative Alkylation and Acylation Reactions

| Reaction Type | Reagent | Product Type | General Conditions |

|---|---|---|---|

| Alkylation | Methyl Iodide | Tertiary Amine | Aprotic solvent, optional non-nucleophilic base |

| Acylation | Acetyl Chloride | N-substituted Amide | Aprotic solvent, often with a base like pyridine (B92270) or triethylamine |

| Acylation | Benzoyl Chloride | N-substituted Amide | Schotten-Baumann conditions (aqueous base) or aprotic solvent with a base |

| Urea Formation | Phenyl Isocyanate | N,N'-disubstituted Urea | Aprotic solvent |

Condensation Reactions with Carbonyl Compounds

This compound can undergo condensation reactions with aldehydes and ketones to form enamines. Secondary amines react with carbonyl compounds to form a carbinolamine intermediate, which then dehydrates. Since the nitrogen in the intermediate lacks a proton to eliminate to form a C=N double bond (an imine), the elimination occurs at the adjacent carbon, yielding an enamine. doubtnut.commdpi.com

The formation of enamines is a reversible, acid-catalyzed reaction. The general mechanism involves the nucleophilic attack of the secondary amine on the carbonyl carbon, followed by proton transfer to form a carbinolamine. Acid-catalyzed dehydration of the carbinolamine then leads to the enamine product.

A well-documented example of a similar reaction is the condensation of n-butylamine with benzaldehyde (B42025) to form the corresponding Schiff base (an imine, as n-butylamine is a primary amine). researchgate.net This reaction's yield can be significantly improved by removing the water byproduct. researchgate.net For this compound, a secondary amine, the product with benzaldehyde would be an enamine.

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond and are typically formed from the condensation of a primary amine with an aldehyde or ketone. nih.govresearchgate.net They are valuable intermediates in organic synthesis and are known for a wide range of biological activities. nih.govnih.gov While this compound itself forms enamines, its primary amine analogue, (pyridin-2-yl)methanamine, would form Schiff bases upon reaction with carbonyl compounds.

Table 2: Condensation Reactions with Carbonyls

| Carbonyl Compound | Product Type | Key Intermediate |

|---|---|---|

| Acetone | Enamine | Carbinolamine |

| Benzaldehyde | Enamine | Carbinolamine |

| Cyclohexanone | Enamine | Carbinolamine |

Functional Group Interconversions and Advanced Derivatization Studies

The structural framework of this compound allows for various functional group interconversions and advanced derivatization studies, enabling the synthesis of a diverse range of novel compounds.

One advanced derivatization strategy involves the conversion of the secondary amine into a more complex amide structure, such as an α-ketoamide. For example, an efficient copper-catalyzed cross-coupling of methyl ketones with pyridin-2-amines has been developed to synthesize N-(2-pyridyl)-α-ketoamides. This transformation facilitates the formation of both C-N and C=O bonds.

Furthermore, the pyridyl moiety itself can be modified. For instance, the synthesis of N-substituted pyrimidin-2-amine derivatives has been reported, which could be adapted for this compound to create more elaborate structures with potential biological activities. researchgate.net

The secondary amine can also be a precursor for the synthesis of more complex heterocyclic systems. For example, 5-(pyridin-2-ylamino)dihydrofuran-2(3H)-ones can be prepared from 2-aminopyridines and 2-hydroxycyclobutanone in a two-step protocol. rsc.orgub.edu This type of transformation highlights the utility of the pyridinylamino moiety in constructing novel ring systems.

The conversion of alcohols to sulfonates, followed by displacement with an amine, is a common strategy for amine synthesis and can be conceptually reversed to modify the butan-2-amine portion of the molecule. For instance, the hydroxyl group of a butanol derivative could be converted to a good leaving group (e.g., a tosylate) and then displaced by a pyridin-2-ylmethylamine.

Table 3: Examples of Advanced Derivatization

| Reaction Type | Reagents | Resulting Functional Group/Scaffold |

|---|---|---|

| α-Ketoamide Synthesis | Methyl Ketone, Oxidant, Copper Catalyst | N-(2-pyridyl)-α-ketoamide |

| Pyrimidine Synthesis | Substituted Pyrimidine Precursors | N-substituted Pyrimidin-2-amine derivative |

| Dihydrofuranone Synthesis | 2-Hydroxycyclobutanone, Oxidant | 5-(Pyridinylamino)dihydrofuran-2(3H)-one |

Emerging Research Avenues and Future Perspectives

Design and Synthesis of Novel Multi-Responsive Metal Complexes

The development of metal complexes that respond to external stimuli is a key area of modern materials science. N-(pyridin-2-ylmethyl)butan-2-amine is an excellent candidate for creating such "smart" materials due to its flexible coordination behavior.

Recent research has demonstrated the synthesis of novel copper(II) and zinc(II) complexes with this compound. These complexes, with the general formula [LCuX₂] (where L is the ligand and X is a halide like Br⁻ or Cl⁻), exhibit a distorted square planar geometry. inorgchemres.org A particularly noteworthy property of these complexes is their chromotropism—the ability to change color in response to different environmental triggers. inorgchemres.org

These complexes display a range of responsive behaviors:

Solvatochromism: The color of the [LCuBr₂] complex solution changes from green to blue-green depending on the polarity of the solvent. This is attributed to the interaction of solvent molecules with the copper center. inorgchemres.org

Halochromism: In aqueous solutions, the complex exhibits a color change with varying pH. This is due to the deprotonation of the secondary amine group of the ligand under basic conditions. inorgchemres.org

Thermochromism: When heated in high-boiling-point solvents like DMSO and DMF, the solution color shifts from green to blue. This reversible change is likely caused by the substitution of the coordinated halide ions with solvent molecules at higher temperatures. inorgchemres.org

Ionochromism: The complex shows a selective color change in the presence of the azide (B81097) anion (N₃⁻), suggesting its potential use as a chemical sensor for this specific ion. inorgchemres.org

The design of these multi-responsive complexes opens up possibilities for applications in sensing, molecular switching, and smart inks. The straightforward synthesis, typically involving a one-pot reaction between the ligand and a metal salt, further enhances their appeal for practical development. inorgchemres.org

Development of Advanced Catalytic Systems for Sustainable Chemistry

The quest for efficient and sustainable chemical processes is a major driver of innovation in catalysis. Bidentate nitrogen-donor ligands like this compound are valuable components in the design of advanced catalytic systems. While specific catalytic applications of this particular compound are still emerging, research on analogous structures provides a clear indication of its potential.

For instance, palladium(II) complexes featuring bidentate nitrogen-donor ligands are highly effective catalysts for the copolymerization of carbon monoxide and olefins, producing polyketones which are an important class of materials. tandfonline.com The ligand structure plays a crucial role in controlling the catalytic activity and the properties of the resulting polymer.

Similarly, ruthenium complexes with bidentate ligands containing N-heterocycles have been successfully employed in transfer hydrogenation reactions. nih.gov These reactions are fundamental in organic synthesis for the reduction of ketones and other functional groups. The modular nature of ligands like this compound allows for fine-tuning of the electronic and steric properties of the metal center, thereby optimizing catalytic performance.

The development of catalysts based on this compound could lead to more sustainable chemical transformations through:

Higher Efficiency: Tailoring the ligand structure can enhance reaction rates and selectivity, reducing energy consumption and waste generation.

Use of Earth-Abundant Metals: The ability of this ligand to form stable complexes with first-row transition metals like copper and iron could reduce reliance on expensive and rare precious metals. mdpi.com

Novel Reactivity: The unique coordination environment provided by the ligand may enable new types of chemical reactions that are difficult to achieve with existing catalysts.

Future research will likely focus on synthesizing and testing metal complexes of this compound in a variety of catalytic reactions, including oxidation, reduction, and carbon-carbon bond formation.

Integration with Supramolecular Architectures and Advanced Materials

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. Pyridine-based ligands are widely used as building blocks for constructing complex supramolecular assemblies, such as coordination polymers and metal-organic frameworks (MOFs). nih.govresearchgate.netacs.org

The bidentate nature of this compound makes it an ideal component for creating one-, two-, or three-dimensional networks when combined with suitable metal ions. The resulting supramolecular structures can exhibit a range of interesting properties and functions, including:

Porosity: The creation of porous materials for gas storage and separation.

Guest Encapsulation: The formation of molecular cages that can encapsulate and release smaller molecules, with potential applications in drug delivery and sensing. researchgate.net

Luminescence: The development of luminescent materials for lighting and display technologies. researchgate.net

The ability to control the assembly process by carefully selecting the metal ion and reaction conditions is a key advantage of this approach. For example, the use of different metal cross-linkers can lead to the formation of either discrete molecular oligomers or extended networks on surfaces. nih.govacs.org The resulting materials can have applications in electrochromics, solar cells, and chemical sensing. nih.govacs.org

Predictive Computational Approaches for New Material Design and Chemical Discovery

Computational chemistry has become an indispensable tool for modern chemical research, enabling the prediction of molecular properties and the rational design of new materials. Theoretical methods, such as Density Functional Theory (DFT), can provide valuable insights into the behavior of this compound and its metal complexes. dntb.gov.ua

Computational studies can be employed to:

Predict Molecular Structures: Determine the most stable geometries of metal complexes and supramolecular assemblies.

Understand Electronic Properties: Analyze the electronic structure of complexes to understand their reactivity and spectroscopic properties. For instance, calculations can help to explain the observed chromotropic behavior of copper complexes by modeling the electronic transitions. inorgchemres.org

Guide Catalyst Design: Predict the catalytic activity of different metal complexes for specific reactions, allowing researchers to focus their experimental efforts on the most promising candidates. researchgate.net For example, theoretical calculations can be used to assess the stability of reaction intermediates in a catalytic cycle. researchgate.net

Screen for New Applications: Computationally screen for potential applications by predicting the interaction of the compound and its complexes with biological targets or other molecules. dntb.gov.ua

By combining computational predictions with experimental synthesis and characterization, researchers can accelerate the discovery and development of new materials based on this compound with tailored properties and functionalities.

Q & A

Q. What are the optimized synthetic routes for N-(pyridin-2-ylmethyl)butan-2-amine, and how do reaction parameters influence yield?

Methodological Answer: The compound can be synthesized via reductive amination using pyridine-2-carbaldehyde and butan-2-amine in the presence of a catalyst like Pd/NiO under hydrogen atmospheres (25°C, 10 hours, yielding ~95%) . Alternative routes involve two-step reactions : (i) condensation of pyridine-2-carbaldehyde with butan-2-amine to form an imine intermediate, followed by (ii) reduction using NaBH4 or catalytic hydrogenation . Key parameters include:

- Catalyst loading : 1.1 wt% Pd/NiO is optimal for high yields.

- Solvent and temperature : Polar aprotic solvents (e.g., DMF) at 25–50°C minimize side reactions.

- Reaction time : Extended durations (>12 hours) may degrade the product.

Q. What spectroscopic and crystallographic techniques are critical for structural validation?

Methodological Answer:

- NMR Spectroscopy : Use and NMR to confirm the presence of the pyridylmethyl group (δ ~8.3–8.5 ppm for aromatic protons) and the butan-2-amine backbone (δ ~1.2–2.8 ppm for methyl/methylene groups) .

- X-ray Crystallography : Refine single-crystal data using SHELXL (R factor < 0.08) to resolve bond lengths and angles (e.g., C–N bond ~1.45 Å) . Cross-validate with the Cambridge Structural Database (CSD) for comparable derivatives .

Advanced Research Questions

Q. How can this compound act as a ligand in transition-metal catalysis?

Methodological Answer: The compound’s pyridyl and amine groups enable bidentate or tridentate coordination with metals like Ni(II), Co(II), or Zn(II). For example:

- Catalytic C–N Coupling : Complexes with Pd or Ni catalyze cross-coupling reactions (e.g., Buchwald-Hartwig amination). Optimize ligand-to-metal ratios (1:1 or 2:1) to enhance turnover frequency .

- Redox-Active Systems : Use cyclic voltammetry to study metal-ligand redox behavior (e.g., Ni(II)/Ni(III) transitions at ~0.5 V vs. Ag/AgCl) .

Q. How do computational methods aid in predicting reactivity or supramolecular interactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) to predict nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMSO) to assess solubility or aggregation tendencies.

- CSD Mining : Extract geometric parameters (e.g., torsion angles) from analogous structures to guide crystallographic refinement .

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data?

Methodological Answer:

- NMR Anomalies : For split peaks or unexpected shifts, check for dynamic exchange processes (e.g., amine inversion) using variable-temperature NMR. Compare with literature data for N-alkylpyridyl derivatives .

- Crystallographic Disorder : Use the SHELXD program to model disorder in the pyridylmethyl group. Apply restraints to thermal parameters during refinement .

Q. What strategies improve the compound’s stability in catalytic or biological studies?

Methodological Answer:

- Oxidative Stability : Store under inert atmosphere (Ar/N) to prevent N-oxide formation. Add antioxidants (e.g., BHT) for long-term storage.

- pH Sensitivity : Buffer solutions (pH 7–8) stabilize the amine group against protonation or hydrolysis.

- Metal Chelation : Pre-form metal-ligand complexes (e.g., with Zn(II)) to enhance stability in aqueous media .

Experimental Design and Data Analysis

Q. How to design a high-throughput screening protocol for derivatives of this compound?

Methodological Answer:

- Library Synthesis : Use automated liquid handlers to vary substituents on the pyridine ring (e.g., 4-methyl, 6-fluoro) via reductive amination.

- Activity Assays : Screen for catalytic activity (e.g., Suzuki-Miyaura coupling) or biological targets (e.g., kinase inhibition) using 96-well plates.

- Data Analysis : Apply machine learning (e.g., random forest models) to correlate structural features (e.g., Hammett σ values) with activity .

Q. What are best practices for reproducibility in crystallographic studies?

Methodological Answer:

- Crystal Growth : Use slow evaporation from EtOH/water (1:1) at 4°C to obtain diffraction-quality crystals.

- Data Collection : Collect high-resolution (<1.0 Å) data at synchrotron sources to reduce noise.

- Validation : Check for R < 5% and CC > 90% to ensure data quality .

Safety and Handling

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.